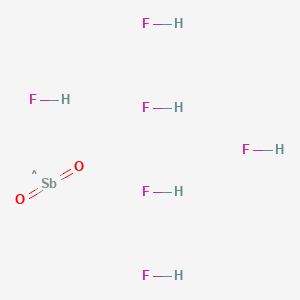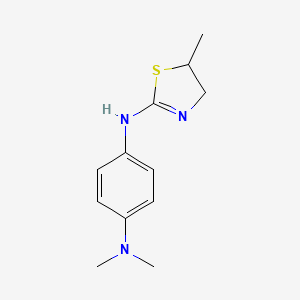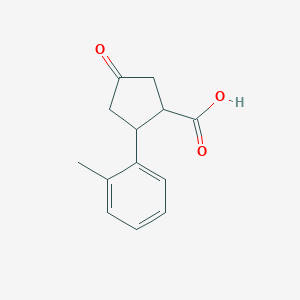
4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclopentane ring substituted with a carboxylic acid group and an o-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a substituted cyclopentanone, followed by functional group transformations to introduce the carboxylic acid and o-tolyl groups. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxocyclopentane-1-carbonitrile: This compound shares a similar cyclopentane core but differs in the presence of a nitrile group instead of a carboxylic acid group.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: This compound has a similar oxo and carboxylic acid functionality but features a benzopyran ring instead of a cyclopentane ring.
4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid: This compound is similar but includes a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
4-Oxo-2-(o-tolyl)cyclopentane-1-carboxylic acid is unique due to the presence of the o-tolyl group, which can influence its reactivity and interactions with biological targets. This structural feature may provide distinct advantages in specific applications, such as increased binding affinity or selectivity for certain enzymes or receptors.
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-4-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8-4-2-3-5-10(8)11-6-9(14)7-12(11)13(15)16/h2-5,11-12H,6-7H2,1H3,(H,15,16) |
Clave InChI |
FBTWLKCCKCAEQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2CC(=O)CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)

![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)

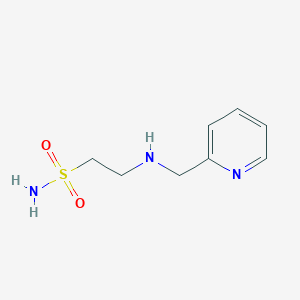
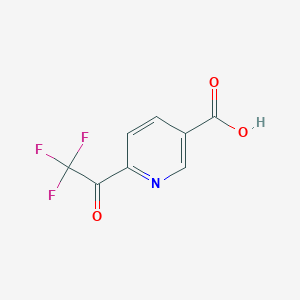
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)

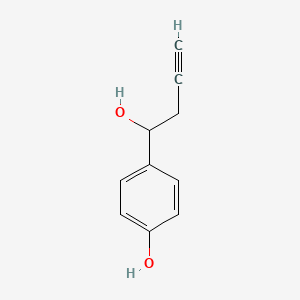
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)
